molecular formula C16H21NO2 B5439695 N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide

N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide

Numéro de catalogue B5439695
Poids moléculaire: 259.34 g/mol
Clé InChI: SQXKLHLCIXHEQQ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide, also known as CPP, is a chemical compound that has been widely studied for its potential therapeutic applications. CPP is a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays an important role in synaptic plasticity and learning and memory processes.

Applications De Recherche Scientifique

N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and Alzheimer's disease. N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has been shown to exert neuroprotective effects by blocking the NMDA receptor-mediated excitotoxicity, which is a pathological process that leads to neuronal damage and death. N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has also been found to enhance synaptic plasticity and improve learning and memory processes in animal models.

Mécanisme D'action

N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide acts as a selective antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This binding prevents the activation of the receptor by glutamate, which is the primary excitatory neurotransmitter in the brain. By blocking the NMDA receptor-mediated excitotoxicity, N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide can reduce neuronal damage and death and exert neuroprotective effects.
Biochemical and Physiological Effects:
N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has been found to modulate various biochemical and physiological processes in the brain, including neurotransmitter release, synaptic plasticity, and gene expression. N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has been shown to enhance the release of dopamine and serotonin, which are important neurotransmitters involved in mood regulation and cognition. N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has also been found to increase the expression of brain-derived neurotrophic factor (BDNF), which is a protein that promotes neuronal survival and growth.

Avantages Et Limitations Des Expériences En Laboratoire

N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide has several advantages for lab experiments, including its high potency and selectivity for the NMDA receptor, its well-established synthesis method, and its ability to cross the blood-brain barrier. However, N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide also has some limitations, including its potential toxicity at high doses and its limited solubility in aqueous solutions.

Orientations Futures

There are several future directions for research on N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide, including its potential therapeutic applications in neurological and psychiatric disorders, its mechanism of action at the molecular level, and its interactions with other neurotransmitter systems. Further studies are needed to determine the optimal dosages and administration routes of N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide for different therapeutic indications, as well as its potential side effects and drug interactions. Additionally, the development of novel N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more effective and safer NMDA receptor antagonists for clinical use.

Méthodes De Synthèse

The synthesis of N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide involves the reaction of 2-phenoxypropanoic acid with cyclohexenylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain N-(1-cyclohexen-1-ylmethyl)-2-phenoxypropanamide in high yield and purity.

Propriétés

IUPAC Name

N-(cyclohexen-1-ylmethyl)-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-13(19-15-10-6-3-7-11-15)16(18)17-12-14-8-4-2-5-9-14/h3,6-8,10-11,13H,2,4-5,9,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXKLHLCIXHEQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CCCCC1)OC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.